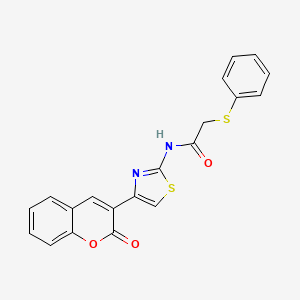

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Descripción general

Descripción

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic compound, a polymer, etc.) and its key functional groups.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It could involve various chemical reactions, the use of catalysts, reaction conditions (like temperature and pressure), and the yield of the reaction.Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. Computational methods (like density functional theory) can also be used to predict the structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It could involve studying its reactivity with various reagents, its stability under different conditions, and the products it forms.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties could include acidity/basicity, reactivity with common reagents, etc.Aplicaciones Científicas De Investigación

Antioxidant Activity

A study focused on the synthesis of 4-hydroxyphenyl substituted thiopyrimidine derivatives, starting with a compound structurally similar to 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one. These compounds were tested in vitro for their antioxidant activity, exhibiting strong antioxidant properties in several assays, including DPPH and ABTS assays, and erythrocyte hemolysis inhibition. The results indicated that these compounds have potential as antioxidants comparable to standard antioxidants like α-tocopherol and trolox (Akbas et al., 2018).

Catalytic Decomposition Reaction

Another research examined the behavior of 3-(hydroxyphenyl)-1,4,5,6-tetrahydropyridazines, which are isomeric to the compound , in catalytic decomposition reactions. These compounds showed distinct behavior compared to their five-membered-ring analogs in reactions involving dehydrogenation (Shabarov et al., 1970).

Antitubercular, Antifungal, and Antibacterial Activities

A series of compounds including 6-substituted phenyl derivatives of tetrahydropyridazin-3-one were synthesized and investigated for their antitubercular, antifungal, and antibacterial activities. The in vitro studies indicated that these compounds showed a range of activities against various microorganisms, highlighting their potential in antimicrobial applications (Islam, Siddiqui, & Rajesh, 2008).

Anticonvulsant Activity

In another study, derivatives of 6-phenyl(3ʹ-imino-benzylidene)-tetrahydropyridazin-3-one were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) method. Some of these derivatives displayed significant anticonvulsant activity, suggesting a potential use in the treatment of seizure disorders (Samanta et al., 2011).

Antifungal Activity

A study synthesized 6-substituted phenyl derivatives of tetrahydropyridazin-3-one and tested them for their antifungal activity against various fungal species. One of the derivatives showed high activity against all tested fungal species, demonstrating potential as an antifungal agent (Siddiqui et al., 2008).

Cardiotonic Agent

SCH00013, a compound structurally related to 6-(2-Hydroxyphenyl)-tetrahydropyridazin-3-one, was investigated as a novel cardiotonic agent. It exhibited cardiovascular effects and high oral bioavailability, suggesting its potential use in the treatment of congestive heart failure (Yoshimura et al., 1999).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, precautions to be taken while handling it, etc. Material Safety Data Sheets (MSDS) are a good source of this information.

Direcciones Futuras

This involves predicting or suggesting further studies that could be done with the compound. This could involve suggesting modifications to its structure to enhance its properties, suggesting further studies to understand its properties better, etc.

Propiedades

IUPAC Name |

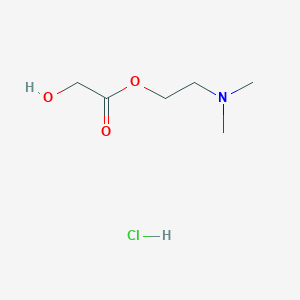

3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMBJAQJBFQMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NN=C1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2433378.png)

![N-benzyl-3-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2433379.png)

![(Z)-ethyl 2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433381.png)

![8-methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2433383.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)benzoic acid](/img/structure/B2433385.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B2433386.png)

![[6-(Butylamino)-1-phenylpyrazolo[4,5-e]pyrimidin-4-yl](4-methylphenyl)amine](/img/structure/B2433387.png)

![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)

![N-[(2,4-Difluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2433389.png)

![1-[(Cyclohexylmethyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2433393.png)